molecular formula C8H9ClO4S2 B2820671 (2-Methanesulfonylphenyl)methanesulfonyl chloride CAS No. 83055-85-0

(2-Methanesulfonylphenyl)methanesulfonyl chloride

Cat. No.: B2820671
CAS No.: 83055-85-0
M. Wt: 268.73
InChI Key: ISTVKPVROGPHTI-UHFFFAOYSA-N
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Description

(2-Methanesulfonylphenyl)methanesulfonyl chloride is a sulfonyl chloride derivative characterized by a benzene ring substituted with two methanesulfonyl groups. Sulfonyl chlorides are pivotal in organic synthesis, particularly in sulfonamide formation, esterifications, and as electrophilic reagents [1][7].

Properties

IUPAC Name

(2-methylsulfonylphenyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO4S2/c1-14(10,11)8-5-3-2-4-7(8)6-15(9,12)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTVKPVROGPHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methanesulfonylphenyl)methanesulfonyl chloride typically involves the reaction of 2-methanesulfonylphenol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions

(2-Methanesulfonylphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride groups are highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

    Oxidation: Oxidation of the compound can lead to the formation of sulfone derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Methanesulfonylphenyl)methanesulfonyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of (2-Methanesulfonylphenyl)methanesulfonyl chloride involves the electrophilic nature of the sulfonyl chloride groups. These groups readily react with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Substituents on the phenyl ring significantly alter molecular weight, electronic properties, and steric effects. Key analogs include:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) CAS Number Key References
(2-Methylphenyl)methanesulfonyl chloride C₈H₉ClO₂S 2-methyl 204.67 92614-55-6 [8][13]
(2-Chloro-4-fluorophenyl)methanesulfonyl chloride C₇H₅Cl₂FO₂S 2-chloro, 4-fluoro 243.07 541528-45-4 [3][16]
(2-Methoxyphenyl)methanesulfonyl chloride C₈H₉ClO₃S 2-methoxy 220.67 174961-64-9 [19]
(2-Chloro-5-fluorophenyl)methanesulfonyl chloride C₇H₅Cl₂FO₂S 2-chloro, 5-fluoro 243.07 CID 56698904 [20]

Key Observations:

  • Electron-Withdrawing Groups (Cl, F): Halogen substituents enhance electrophilicity, increasing reactivity in nucleophilic substitutions (e.g., amidation, esterification) compared to electron-donating groups (methyl, methoxy) [3][16].
  • Steric Effects: Bulky substituents (e.g., naphthalen-2-yl in ) reduce reactivity due to hindered access to the sulfonyl chloride group [18].
Hydrolysis and Stability
  • Methanesulfonyl Chloride Derivatives: Highly reactive sulfonyl chlorides (e.g., (2-Methylphenyl)methanesulfonyl chloride) hydrolyze rapidly in aqueous NaOH at room temperature, generating sulfonic acids [7].
  • Halogen-Substituted Analogs: (2-Chloro-4-fluorophenyl)methanesulfonyl chloride may exhibit slower hydrolysis due to electron-withdrawing effects stabilizing the sulfonyl chloride group [16].
  • Methoxy-Substituted Analogs: (2-Methoxyphenyl)methanesulfonyl chloride likely requires prolonged hydrolysis (similar to p-toluenesulfonyl chloride in ) due to reduced electrophilicity [19].

Biological Activity

(2-Methanesulfonylphenyl)methanesulfonyl chloride, with the chemical formula C8_{8}H9_{9}ClO4_{4}S2_{2} and CAS number 83055-85-0, is a sulfonyl chloride derivative that exhibits significant biological activity. This compound is particularly notable for its potential applications in medicinal chemistry and organic synthesis due to its electrophilic nature, which allows it to participate in various chemical reactions.

The biological activity of this compound primarily stems from its ability to act as an electrophile. This property enables it to react with nucleophiles such as amines and alcohols, leading to the formation of methanesulfonamides and methanesulfonates, respectively. These derivatives can serve as intermediates in the synthesis of biologically active compounds.

Target of Action

The compound's mechanism involves the formation of reactive intermediates that can interact with biological macromolecules, including proteins and nucleic acids. This interaction can lead to modifications that affect cellular processes, potentially resulting in therapeutic effects.

Biological Activity

Research indicates that this compound has several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives formed from this compound exhibit antimicrobial properties, making them potential candidates for antibiotic development.
  • Anticancer Potential : Compounds derived from methanesulfonyl chlorides have been investigated for their ability to inhibit cancer cell proliferation. For instance, sulfonamide derivatives have shown promise as anticancer agents by inducing apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological implications of sulfonyl chlorides, including this compound:

  • Synthesis and Antimicrobial Testing : A study synthesized various methanesulfonamide derivatives from methanesulfonyl chloride and evaluated their antimicrobial activity against several bacterial strains. Results indicated that certain derivatives displayed significant inhibitory effects on bacterial growth .
  • Anticancer Activity : Research focused on the synthesis of sulfonamide compounds derived from methanesulfonyl chloride demonstrated their efficacy in reducing tumor cell viability in vitro. The study highlighted the structure-activity relationship (SAR) where modifications to the sulfonamide group enhanced anticancer activity .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds could induce oxidative stress in cancer cells, leading to cell death. This mechanism was attributed to the generation of reactive oxygen species (ROS) upon interaction with cellular components .

Data Tables

Property Value
Molecular FormulaC8_{8}H9_{9}ClO4_{4}S2_{2}
CAS Number83055-85-0
SolubilitySoluble in polar organic solvents
ToxicityCauses burns; moisture sensitive
Biological Activity Effect
AntimicrobialSignificant inhibition of bacterial growth
AnticancerInduces apoptosis in cancer cells
Mechanism of ActionInvolves oxidative stress induction

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